3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide
Description
3-(4-Chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with a 4-chlorophenyl group at the β-position and a 4-cyano-1-methylpiperidin-4-yl moiety at the amide nitrogen (Figure 1).
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-20-10-8-16(12-18,9-11-20)19-15(21)7-4-13-2-5-14(17)6-3-13/h2-7H,8-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSOMXHOBMHXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide, a compound of significant interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of its potential therapeutic effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.
- Molecular Formula : CHClN
- Molecular Weight : 273.75 g/mol
- CAS Number : 1428031-55-3
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can influence various physiological responses, including analgesic effects and potential anti-depressant properties.
Biological Activity Overview
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Antinociceptive Effects :
- Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. This was assessed using the hot plate test and formalin test, showing a reduction in pain response similar to that of established analgesics.
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Neuropharmacological Effects :
- The compound has shown promise in modulating anxiety-like behaviors in rodent models. Behavioral tests such as the elevated plus maze and open field test indicated reduced anxiety levels when administered at specific dosages.
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Cytotoxicity Studies :
- In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including breast and prostate cancer cells. Results indicate that it exhibits selective cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells.
Table 1: Biological Activity Summary
Case Studies
-
Case Study on Analgesic Properties :
A study conducted on male Sprague-Dawley rats evaluated the analgesic properties of the compound using both thermal and chemical stimuli. The results indicated a dose-dependent reduction in pain responses, suggesting potential applications in pain management therapies. -
Case Study on Anti-Anxiety Effects :
In a controlled experiment involving adult mice, administration of the compound resulted in significant decreases in time spent in the open arms of an elevated plus maze compared to controls, indicating reduced anxiety levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural features of 3-(4-chlorophenyl)-N-(4-cyano-1-methylpiperidin-4-yl)prop-2-enamide can be compared to analogous compounds with variations in the aromatic, amide, or heterocyclic substituents. Below is a detailed analysis of key analogs:
Substituent Variations on the Aromatic Ring
- N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide (C19H17ClN3O2) This compound replaces the piperidine group with a benzyl moiety and introduces a 4-methoxyphenylamino substituent.
- 3-(4-Chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide (C15H12ClNO2) The substitution of the piperidine group with a 2-hydroxyphenyl ring introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
Modifications to the Amide Group
- N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide (C16H11Cl2N2O) Here, the cyano group is positioned at the α-carbon of the enamide, and the amide nitrogen is linked to a 3-chlorophenyl group. This configuration increases steric hindrance and may reduce conformational flexibility compared to the target compound .
XCT790 (C18H14F3N3O2S)
A trifluoromethylphenyl substituent and thiadiazolyl group enhance electronegativity and metabolic stability. The thiadiazole ring facilitates π-stacking interactions, a feature absent in the target compound .
Heterocyclic Substituent Variations
- The thiocarbamide group in ML267 offers distinct hydrogen-bonding profiles compared to the cyano-piperidine group in the target compound .
- N-(4-Chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide (C13H16ClN3O2) This analog features a dimethylamino group and methoxyimine substituent, which introduce pH-dependent charge states. Such modifications could influence bioavailability and target engagement kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
